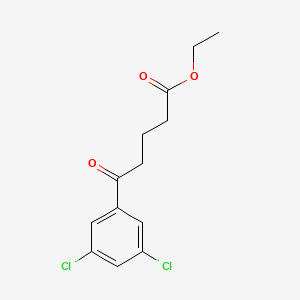

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQEIHIPYBNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645561 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-87-6 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Keto Ester Functionalities in Contemporary Synthetic Chemistry

Keto esters are a class of organic compounds that possess both a ketone and an ester functional group, a combination that imparts significant versatility in synthetic organic chemistry. fiveable.mefiveable.me These compounds serve as essential synthons, or building blocks, due to the presence of both electrophilic and nucleophilic reactive sites. researchgate.net The ketone's carbonyl carbon is electrophilic, while the carbon atoms alpha to both the ketone and ester carbonyls can be deprotonated to form nucleophilic enolates. fiveable.me

This dual reactivity allows keto esters to participate in a wide array of chemical transformations, making them key intermediates in the construction of complex molecular architectures. fiveable.menih.gov Reactions such as Claisen condensation, alkylation, and cyclization are readily accessible starting from keto ester scaffolds. fiveable.me Their ability to be converted into other functional groups through reactions like hydrolysis, reduction, and decarboxylation further enhances their synthetic utility. fiveable.me Consequently, keto esters are foundational in the synthesis of diverse and complex drug molecules and other commercially important organic compounds. researchgate.net

Significance of Halogenated Aromatic Systems in Complex Molecular Design

The incorporation of halogen atoms, particularly on aromatic rings, is a widely employed strategy in medicinal chemistry and complex molecular design. wikipedia.orgmdpi.com Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. wikipedia.orgmdpi.com The 3,5-dichlorophenyl group in Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is a prime example of such a system.

Halogens like chlorine, bromine, and iodine can participate in a specific, non-covalent interaction known as halogen bonding. acs.orgacs.org This interaction occurs between the positively charged region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological macromolecule. acs.org The strength of this interaction can be comparable to that of a classical hydrogen bond, contributing significantly to the binding affinity and specificity of a ligand for its target receptor or enzyme. acs.orgacs.org This ability to form strong, directional interactions makes halogenated aromatic systems crucial for the rational design of potent and selective bioactive molecules. acs.orgnih.gov The presence of the dichlorophenyl moiety suggests the potential for this compound to serve as a precursor for molecules designed to interact with specific biological targets.

Overview of Research Trajectories for Functionalized Valerate Esters

Established Synthetic Routes to α-Keto Esters

The α-keto ester functional group is a pivotal structural motif in organic synthesis and biologically relevant molecules. nih.gov Its preparation can be achieved through several reliable methods, including acylation, oxidation, and condensation reactions.

Acylation Reactions for α-Keto Ester Formation

Acylation reactions provide a direct and versatile approach to constructing α-keto esters. A prominent method is the Friedel-Crafts acylation, which is particularly useful for synthesizing aryl α-keto esters. mdpi.com This reaction typically involves the acylation of an aromatic compound with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid. mdpi.com A specific synthesis route for this compound utilizes a related Friedel-Crafts acylation, where a 3,5-dichlorophenyl derivative reacts with glutaric anhydride (B1165640), followed by esterification with ethanol (B145695) to yield the final product.

Organometallic acylation offers another powerful route. Grignard reagents and aryllithium compounds can react efficiently with reagents such as diethyl oxalate (B1200264) to produce a diverse range of α-keto esters in good yields. mdpi.com More recently, transition metal-catalyzed C–H acylation has emerged as an attractive alternative, although it can be challenged by side reactions like decarbonylation. acs.org Platinum-catalyzed direct C-H acylation with ethyl chlorooxoacetate has been reported as a method to introduce the α-keto ester functional group. acs.org

| Acylation Method | Acylating Agent Example | Substrate Example | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Ethyl oxalyl chloride, Glutaric anhydride | Arenes, 3,5-dichlorophenyl derivatives | Direct route to aryl α-keto esters; requires Lewis acid catalyst. mdpi.com |

| Organometallic Acylation | Diethyl oxalate | Grignard reagents, Aryllithium reagents | Versatile and provides access to diverse α-keto esters. mdpi.com |

| Pt-Catalyzed C-H Acylation | Ethyl chlorooxoacetate | Aromatic C-H bonds | Modern method, but can face challenges with decarbonylation. acs.org |

Oxidative Approaches for Carbonyl Compounds to α-Keto Esters

Oxidation strategies offer a complementary pathway to α-keto esters, starting from various precursors such as α-hydroxy acids, alkenes, or methyl ketones. mdpi.com The oxidation of α-hydroxy acids to their corresponding α-keto esters is a green chemistry approach, especially when using heterogeneous catalytic systems. mdpi.com Traditional methods have employed oxidizing agents like selenium dioxide and potassium permanganate, though these can be toxic and require harsh conditions. mdpi.com

Modern oxidative methods focus on milder and more selective catalysts. A nitroxyl (B88944) radical catalyst, 2-azaadamantane (B3153908) N-oxyl (AZADO), can be used for the chemoselective oxidation of α-hydroxy acids with molecular oxygen as the co-oxidant. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols also yields a broad range of α-ketoesters. organic-chemistry.org Furthermore, iron nanocomposites have been shown to catalyze the efficient oxidation of alkenes to α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgorganic-chemistry.org

| Oxidative Method | Precursor | Oxidant/Catalyst System | Key Features |

|---|---|---|---|

| Oxidation of α-Hydroxy Acids | α-Hydroxy acids/esters | AZADO/O₂, RuO₂/O₂ | Chemoselective and aligns with green chemistry principles. mdpi.comorganic-chemistry.orggoogle.com |

| Oxidation of Alkenes | Alkenes | Iron nanocomposite/TBHP | Efficient for various functionalized alkenes. organic-chemistry.orgorganic-chemistry.org |

| Oxidative Esterification | Acetophenones | Cu-catalyst/O₂, Iodine/Potassium xanthates | Provides α-ketoesters directly from aryl methyl ketones. organic-chemistry.org |

| Oxidation of α-Aryl Halides | α-Aryl halogen derivatives | Photocatalysis and Organocatalysis/Sunlight and Air | Efficient conversion to α-aryl carbonyl compounds at room temperature. organic-chemistry.org |

Condensation Reactions in Oxovalerate Synthesis

Condensation reactions are fundamental to the formation of β-keto esters, a key structural component of oxovalerates. libretexts.org The most well-known of these is the Claisen condensation, where an ester with α-hydrogens reacts in the presence of a base, such as sodium ethoxide, to form a β-keto ester. organic-chemistry.org The intramolecular version of this reaction is known as the Dieckmann Condensation. organic-chemistry.org

For the synthesis of complex molecules, a "crossed" or mixed Claisen condensation can be employed. This is most effective when one of the ester partners does not possess enolizable α-hydrogens (e.g., aromatic esters), which prevents a statistical mixture of products and leads to a more controlled outcome. organic-chemistry.org The choice of a strong base, like lithium hexamethyldisilazide (LiHMDS) or sodium hydride, can often improve reaction yields. organic-chemistry.org These reactions are crucial for building the carbon framework of compounds like this compound.

| Condensation Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Claisen Condensation | Two molecules of an ester with α-hydrogens | β-Keto ester | Base-promoted; driving force is the formation of a stabilized anion. organic-chemistry.org |

| Crossed Claisen Condensation | Two different esters (one often lacking α-hydrogens) | β-Keto ester | Allows for controlled synthesis of more complex products. organic-chemistry.org |

| Dieckmann Condensation | A diester (intramolecular) | Cyclic β-Keto ester | Intramolecular version of the Claisen condensation. organic-chemistry.org |

Strategies for Introducing Halogenated Aryl Groups into Ketone and Ester Frameworks

The incorporation of a halogenated aryl group, such as the 3,5-dichlorophenyl moiety, is a critical step that can be achieved through several advanced synthetic strategies.

Palladium-Catalyzed α-Arylation of Carbonyl Compounds

Palladium-catalyzed α-arylation has become a general and powerful method for forming carbon-carbon bonds between an aryl group and the α-position of a carbonyl compound. nih.gov In this reaction, a palladium catalyst couples an enolate, generated from a ketone or ester with a base, and an aryl halide. nih.gov

The development of highly active catalysts has significantly broadened the scope of this reaction. organic-chemistry.org Catalyst systems composed of palladium complexes with electron-rich, sterically hindered phosphine (B1218219) ligands (such as those containing a biphenyl (B1667301) skeleton) or N-heterocyclic carbene (NHC) ligands are particularly effective. organic-chemistry.orgresearchgate.net This methodology is applicable to a wide range of substrates, including ketones, esters, amides, and nitriles, allowing for the introduction of diverse aryl and heteroaryl groups under mild conditions. nih.govnih.govresearchgate.net This makes it a highly viable strategy for synthesizing compounds like this compound by coupling a suitable valerate derivative with a dichlorinated aryl halide.

| Catalyst System | Ligand Type | Substrates | Key Features |

|---|---|---|---|

| Palladium/Biphenyl Phosphines | Electron-rich, sterically hindered phosphines | Ketones, Esters | Highly active and selective for α-arylation, even with multiple enolizable positions. organic-chemistry.org |

| Palladium/N-Heterocyclic Carbenes (NHCs) | N-Heterocyclic Carbenes | Ketones, Amides, Esters | Enables arylation with a wide range of aryl halides under mild conditions. researchgate.net |

| Palladium/BrettPhos | Bulky biaryl phosphine | Ketones, Nitroarenes | Effective for denitrative α-arylation, using nitroarenes as the aryl source. bohrium.com |

Direct Halogenation of Carbonyl Compounds and Their Derivatives

Direct halogenation involves the substitution of a hydrogen atom at the α-position of a carbonyl group with a halogen (Cl, Br, or I). fiveable.me This reaction fundamentally alters the reactivity of the carbonyl compound, creating a valuable intermediate for further synthetic transformations. fiveable.melibretexts.org

Friedel-Crafts Acylation with Aryl Halides

Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction for the synthesis of aryl ketones. sigmaaldrich.comnih.govvaia.com This method is particularly relevant for the synthesis of this compound. The process involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a strong Lewis acid catalyst. wikipedia.org

The synthesis of the target compound's precursor, 5-(3,5-dichlorophenyl)-5-oxovaleric acid, can be achieved by reacting a 3,5-dichlorophenyl derivative with glutaric anhydride using aluminum chloride (AlCl₃) as the catalyst. The subsequent esterification of the resulting carboxylic acid with ethanol under acidic conditions yields this compound.

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. sigmaaldrich.com First, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., glutaric anhydride or its corresponding acyl chloride) to form a highly electrophilic acylium ion. sigmaaldrich.comsigmaaldrich.com This acylium ion is resonance-stabilized. The electron-rich aromatic ring of the aryl halide then attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. libretexts.org

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of poly-substitution. wikipedia.orgorganic-chemistry.org The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. rsc.org This ensures that monoacylation is the predominant outcome. Additionally, the acylium ion intermediate is stable and does not undergo the rearrangements that can plague Friedel-Crafts alkylations, leading to a more predictable product. rsc.org

| Component | Role in Synthesis | Example |

| Aromatic Substrate | The aromatic ring that undergoes acylation. | 1,3-Dichlorobenzene |

| Acylating Agent | Provides the acyl group to be added to the ring. | Glutaric anhydride or Glutaryl chloride |

| Lewis Acid Catalyst | Activates the acylating agent to form the electrophile. | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) |

| Product Precursor | The intermediate aryl keto acid formed. | 5-(3,5-dichlorophenyl)-5-oxovaleric acid |

Multi-component Reactions and Convergent Synthesis of Functionalized Valerate Esters

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. Multi-component reactions (MCRs) and convergent synthesis are two powerful strategies that align with these goals and can be conceptually applied to the synthesis of complex molecules like functionalized valerate esters. nih.govresearchgate.net

Multi-component Reactions (MCRs) are processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org This one-pot approach offers significant advantages by minimizing purification steps, reducing solvent waste, and saving time. researchgate.netxjenza.org Well-known examples of MCRs include the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, and the Ugi reaction. tcichemicals.comorganic-chemistry.org While a specific MCR for this compound is not prominently documented, the principles of MCRs could be used to design novel pathways to functionalized valerate esters by combining an aryl component, a dicarbonyl species, and an alcohol in a single step.

| Synthetic Strategy | Core Principle | Advantages |

| Multi-component Reaction (MCR) | Three or more reactants combine in a single pot to form the product. tcichemicals.com | High atom economy, operational simplicity, reduced waste, fewer steps. researchgate.net |

| Convergent Synthesis | Independently synthesized fragments are coupled at a late stage. nih.gov | Higher overall yield, increased efficiency, modularity for analog synthesis. nih.gov |

Green Chemistry Principles in the Synthesis of Aryl Keto Esters

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The principles of green chemistry are increasingly being applied to the synthesis of aryl keto esters to create more sustainable and environmentally benign methodologies.

Photocatalysis utilizes light as a clean and sustainable energy source to drive chemical reactions, often under mild conditions. acs.orgacs.org In the context of keto ester synthesis, visible-light-induced methods have emerged as a powerful green alternative.

One such approach involves the copper-catalyzed controlled oxidation of terminal alkynes to produce α-keto esters. rsc.org This method uses molecular oxygen (O₂) as an abundant and environmentally friendly oxidant, with the reaction proceeding at ambient temperature. researchgate.net Photocatalytic reactions can also proceed via energy transfer or electron transfer pathways, allowing for divergent synthesis of different products from the same starting materials by tuning the reaction conditions. acs.org These methods avoid the need for harsh oxidants and high temperatures associated with traditional oxidation reactions.

| Photocatalytic Method | Key Features | Green Advantages |

| Copper-Catalyzed Oxidation of Alkynes rsc.org | Uses a copper photocatalyst and visible light. | Utilizes O₂ as a sustainable oxidant; proceeds under mild conditions. |

| Oxidative Radical Addition acs.org | Employs an organic photocatalyst (thioxanthone). | Uses O₂ as a green oxidant and visible light as a sustainable energy source. |

| Triplet Sensitization/Photoredox acs.org | Can be directed toward different reaction pathways. | Energy-efficient activation of substrates; high selectivity. |

Two key goals of green chemistry are the elimination of toxic heavy metal catalysts and the reduction of solvent use. rsc.orgnih.gov Significant progress has been made in developing metal-free and solvent-free conditions for the synthesis of keto esters.

Metal-free protocols for synthesizing α-ketoesters include the oxidative esterification of ketones using non-metallic reagents. nih.gov For instance, iodine-mediated oxidative esterification provides an efficient route that avoids transition metals. organic-chemistry.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, reduce volatile organic compound (VOC) emissions and simplify product work-up. organic-chemistry.org The trans-esterification of β-keto esters, a key reaction for modifying ester functionality, can be effectively carried out under solvent-free conditions using recyclable catalysts like silica-supported boric acid. nih.gov These methods not only have a lower environmental impact but can also lead to higher reaction rates and yields.

| Reaction Type | Conditions | Catalyst/Reagent | Benefits |

| Oxidative Esterification | Metal-free | Potassium Xanthates nih.gov | Avoids toxic metal waste. |

| Friedel-Crafts Acylation | Solvent-free, Microwave | Zinc-mediated organic-chemistry.org | Reduced reaction time, no solvent waste. |

| Trans-esterification | Solvent-free | Silica-supported boric acid nih.gov | Recyclable catalyst, high efficiency. |

Biocatalysis employs enzymes as natural catalysts to perform chemical transformations with high selectivity and efficiency under mild conditions. tandfonline.com For ester synthesis, lipases are the most commonly used enzymes due to their stability and broad substrate specificity. mdpi.comrsc.org

Lipase-catalyzed reactions, including direct esterification, transesterification, and acidolysis, offer a green alternative to conventional chemical methods. mdpi.comresearchgate.net These reactions are typically performed at or near room temperature in aqueous or solvent-free systems, which significantly reduces energy consumption and environmental impact. nih.gov Enzymes like Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, are highly effective and can be reused multiple times, further enhancing the sustainability of the process. mdpi.comnih.gov The high chemo-, regio-, and enantioselectivity of enzymes often eliminates the need for protecting groups, simplifying synthetic pathways and reducing waste. tandfonline.com The kinetics of these reactions are often described by the Ping-Pong Bi-Bi mechanism. tandfonline.comcore.ac.uk

| Biocatalytic Process | Enzyme Example | Substrates | Advantages |

| Direct Esterification | Porcine pancreatic lipase core.ac.uk | Carboxylic acid + Alcohol | Mild conditions, high selectivity. |

| Transesterification | Candida antarctica lipase B (CALB) google.com | Ester + Alcohol | Solvent-free options, high yields. |

| Acidolysis | Novozym® 435 mdpi.comresearchgate.net | Ester + Carboxylic Acid | High product purity, enzyme reusability. |

Reaction Pathways and Intermediates of this compound

This compound, as a γ-keto ester, can undergo a variety of chemical transformations. The reaction pathways are largely centered around the reactivity of the two carbonyl groups and the methylene (B1212753) groups of the valerate chain.

One of the key reaction pathways for 1,4-dicarbonyl systems like this is intramolecular cyclization. rsc.org For instance, in the presence of a base, the methylene group alpha to the ester can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the ketone carbonyl to form a five-membered ring. However, a more common and synthetically useful transformation involves reaction with hydrazine (B178648) (N₂H₄). rsc.orgfiveable.melibretexts.org This reaction proceeds through a series of intermediates to form a stable heterocyclic product.

The probable mechanistic pathway for the reaction with hydrazine is as follows:

Initial Nucleophilic Attack: Hydrazine acts as a nucleophile, attacking one of the carbonyl groups, typically the more electrophilic ketone. fiveable.me This forms a tetrahedral intermediate.

Dehydration to Hydrazone: The tetrahedral intermediate eliminates a molecule of water to form a hydrazone intermediate. libretexts.org

Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the ester carbonyl intramolecularly.

Formation of a Dihydropyridazinone Ring: Subsequent rearrangement and elimination of ethanol lead to the formation of a stable 6-(3,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one ring system. ciac.jl.cn

Another significant reaction pathway involves the keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com The presence of α-hydrogens on both sides of the ketone allows for the formation of two different enol tautomers. The equilibrium between the keto and enol forms is influenced by the solvent and any acidic or basic catalysts present. researchgate.net While the keto form is generally more stable for simple ketones, the enol form can be stabilized by conjugation or hydrogen bonding. libretexts.org

Influence of the Keto-Ester Functionality on Reaction Reactivity and Selectivity

The presence of both a ketone and an ester group within the same molecule, separated by a flexible alkyl chain, profoundly influences its reactivity and the selectivity of its transformations. The two carbonyl groups can either react independently or act in concert to facilitate specific reaction pathways.

The relative electrophilicity of the ketone and ester carbonyls is a key determinant of reactivity. Generally, ketones are more reactive towards nucleophiles than esters. This is because the lone pair of electrons on the oxygen atom of the ester group can be delocalized through resonance, making the carbonyl carbon less electrophilic. This difference in reactivity allows for selective reactions at the ketone carbonyl. For example, in the initial step of the reaction with hydrazine, the attack preferentially occurs at the ketone.

The keto-ester functionality is also crucial for controlling the regioselectivity of enolate formation. The methylene protons alpha to the ketone (at the C4 position) are generally more acidic than those alpha to the ester (at the C2 position). However, the choice of base and reaction conditions can influence which enolate is formed, leading to different cyclization products.

Furthermore, the 1,4-relationship of the carbonyl groups allows for chelation with metal ions. nih.govlibretexts.orgresearchgate.net This can pre-organize the molecule into a specific conformation, leading to enhanced stereoselectivity in reactions such as reductions or additions to the carbonyl groups. The ability of both carbonyl oxygens to coordinate to a Lewis acid can create a rigid template that directs the approach of incoming reagents. libretexts.org

| Functional Group Feature | Influence on Reactivity | Impact on Selectivity |

|---|---|---|

| Differential Electrophilicity (Ketone > Ester) | Favors nucleophilic attack at the ketone carbonyl. | Allows for chemoselective transformations. |

| Multiple Enolizable Positions | Allows for the formation of different enolates. | Regioselectivity of cyclization and alkylation reactions can be controlled. |

| 1,4-Dicarbonyl Arrangement | Facilitates intramolecular cyclization reactions. | Directs the formation of five- or six-membered rings. |

| Chelating Ability | Can enhance the rate of metal-catalyzed reactions. | Leads to high diastereoselectivity in certain reactions. |

Stereoelectronic Effects of the 3,5-Dichlorophenyl Substituent on Reaction Kinetics and Thermodynamics

The 3,5-dichlorophenyl substituent exerts significant stereoelectronic effects that modulate the reactivity and thermodynamic properties of the molecule. These effects are a combination of inductive and resonance effects, as well as steric influences.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing groups, primarily through the inductive effect (-I effect). lumenlearning.comlibretexts.org This has several consequences:

Increased Electrophilicity of the Ketone: The electron-withdrawing nature of the dichlorophenyl ring enhances the electrophilicity of the adjacent ketone carbonyl group, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of reactions involving nucleophilic addition to the ketone.

Stabilization of Intermediates: The electron-withdrawing groups can stabilize anionic intermediates, such as enolates, formed at the benzylic position (if applicable) or in the valerate chain.

Steric Effects: The chlorine atoms at the 3 and 5 positions of the phenyl ring also introduce steric hindrance. While not as significant as ortho substituents, this steric bulk can influence the approach of reagents to the ketone carbonyl. This can affect the stereoselectivity of reactions, favoring the formation of one diastereomer over another.

The interplay between these electronic and steric effects can determine whether a reaction is under kinetic or thermodynamic control. researchgate.netorgchemboulder.comthermofisher.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is likely to be under kinetic control, where the product that is formed fastest predominates. thermofisher.com This is often influenced by the steric accessibility of the reaction center.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to the formation of the most thermodynamically stable product. wikipedia.org The electronic effects of the dichlorophenyl group will play a more significant role in determining the stability of the final product.

| Effect | Description | Impact on Reaction |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal by chlorine atoms. | Increases ketone electrophilicity, potentially increasing reaction rates. |

| Resonance Effect (-M) | Weak delocalization of lone pairs from chlorine into the ring. | Generally less significant than the inductive effect for halogens. |

| Steric Hindrance | Bulk of the chlorine atoms influencing reagent approach. | Can influence diastereoselectivity of additions to the ketone. |

Role of Catalysis in Directing Transformations of Aryl Keto Esters

Catalysis plays a pivotal role in controlling the transformations of aryl keto esters like this compound. Both acid and base catalysis, as well as transition metal catalysis, can be employed to direct the reaction towards specific products with high efficiency and selectivity.

Acid Catalysis: Lewis acids and Brønsted acids are commonly used to activate the carbonyl groups. researchgate.netmdpi.comnih.govrsc.org

Lewis Acid Catalysis: Lewis acids such as TiCl₄, AlCl₃, or ZnCl₂ can coordinate to the carbonyl oxygen atoms, increasing their electrophilicity and facilitating nucleophilic attack. mdpi.com In the case of this compound, a Lewis acid could promote intramolecular cyclization or reactions with external nucleophiles. nih.govacs.org Chelation of a Lewis acid to both the keto and ester carbonyls can lock the conformation of the molecule, enabling highly diastereoselective reactions. researchgate.net

Brønsted Acid Catalysis: Brønsted acids can catalyze keto-enol tautomerism, which is often a key step in reactions such as α-halogenation or condensation reactions. libretexts.org

Base Catalysis: Bases are used to generate enolates, which are key intermediates in many carbon-carbon bond-forming reactions. The choice of base (e.g., LDA, NaH, or an amine) can determine the regioselectivity of enolate formation and subsequent reactions.

Transition Metal Catalysis: Transition metals, particularly palladium and rhodium, are widely used to catalyze a variety of transformations of aryl keto esters.

Palladium Catalysis: Palladium catalysts are often used for cross-coupling reactions, where the aryl group can be coupled with various partners. nih.gov They can also be used for α-arylation of the ketone.

Rhodium Catalysis: Rhodium catalysts are effective for asymmetric hydrogenation of the ketone, leading to chiral alcohols with high enantioselectivity. nih.gov They can also catalyze C-H insertion reactions and additions of organoboron reagents. rsc.orgacs.orglibretexts.orgyoutube.com

Rearrangement Reactions and Fragmentation Patterns of Oxovalerate Derivatives

Oxovalerate derivatives, particularly those with an aryl keto group, can undergo characteristic rearrangement and fragmentation reactions, especially under photochemical conditions or in mass spectrometry.

Rearrangement Reactions: Photochemical reactions of aryl alkyl ketones often proceed via Norrish Type I or Type II pathways. researchgate.netwhitman.edu

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the alkyl chain upon photoexcitation. whitman.edu This generates an acyl radical and an alkyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation. For this compound, this could lead to the formation of a 3,5-dichlorobenzoyl radical and a 4-ethoxycarbonylbutyl radical.

Norrish Type II Reaction: This involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the alkyl chain. cdnsciencepub.comuvic.ca This forms a 1,4-biradical intermediate, which can then undergo cyclization to form a cyclobutanol (B46151) or cleavage to form an enol and an alkene.

Fragmentation Patterns in Mass Spectrometry: In electron ionization mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns.

α-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bonds adjacent to the carbonyl group. libretexts.orgresearchgate.net This would lead to the loss of the butyl ester chain to form a [C₆H₃Cl₂CO]⁺ ion, or the loss of the dichlorophenyl group to form a [CH₂(CH₂)₂COOEt]⁺ ion.

McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur. wikipedia.org This involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

Loss of the Ester Group: Fragmentation can also be initiated at the ester functionality, with common losses including the ethoxy group (-OEt) or the entire ethoxycarbonyl group (-COOEt). libretexts.org

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ratio of the M and M+2 peaks being approximately 9:6:1 for two chlorine atoms. whitman.edu

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 288/290/292 | [M]⁺ | Molecular Ion |

| 259/261/263 | [M - C₂H₅]⁺ | Loss of ethyl group from ester |

| 243/245/247 | [M - OC₂H₅]⁺ | Loss of ethoxy group |

| 173/175/177 | [C₆H₃Cl₂CO]⁺ | α-Cleavage at the ketone |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from the acylium ion |

| 129 | [CH₂(CH₂)₂COOEt]⁺ | α-Cleavage at the ketone |

Despite a comprehensive search for scientific literature and spectral data, specific experimental spectroscopic information for the chemical compound "this compound" is not publicly available. Detailed research findings, including data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are required to fulfill the request for an in-depth article on its structural elucidation.

The CAS Registry Number for this compound is 898751-87-6, and its molecular formula is C13H14Cl2O3. While this information confirms the compound's identity, it does not provide the necessary spectroscopic data for a thorough analysis as outlined in the user's request.

Constructing a scientifically accurate and detailed article on the "Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound" is contingent upon the availability of primary spectral data. This includes:

¹H and ¹³C NMR data: Chemical shifts (δ), coupling constants (J), and multiplicity for each proton and carbon atom are essential for determining the connectivity and chemical environment of the atoms within the molecule.

2D NMR data (COSY, HMQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, providing unambiguous evidence for the complete structural assignment.

IR spectroscopy data: The characteristic absorption frequencies are needed to identify the functional groups present in the molecule, such as the carbonyl groups of the ketone and the ester, and the aromatic C-Cl bonds.

Mass spectrometry data: The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide valuable information about the compound's structure and stability.

UV-Vis spectroscopy data: The wavelength of maximum absorption (λmax) would offer insights into the electronic transitions within the aromatic system and the carbonyl groups.

Without access to these specific data points, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research or the original publication of the synthesis and characterization of this compound would be necessary to obtain the required spectroscopic information.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 5 3,5 Dichlorophenyl 5 Oxovalerate

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is not available in the current scientific literature.

Computational Chemistry Approaches for Understanding the Reactivity and Structure of Ethyl 5 3,5 Dichlorophenyl 5 Oxovalerate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G**, can elucidate its fundamental electronic properties and predict its stability. niscpr.res.in

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would highlight the negative potential around the carbonyl oxygen atoms, indicating sites prone to electrophilic attack, and positive potential near hydrogen atoms. The carbonyl carbon, in particular, would be identified as an electrophilic site susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties using DFT

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -7.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 to 3.5 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds in its valerate (B167501) chain, MD simulations can explore its conformational landscape. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule might bind to a biological target or a catalyst.

MD simulations can also be used to study the behavior of the molecule in different solvent environments. By simulating the compound in a box of explicit solvent molecules (like water or an organic solvent), one can observe how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence its conformation and aggregation state.

Quantum Chemical Studies on Carbonyl Reactivity and Halogen Bonding Interactions

Quantum chemical methods, particularly DFT, provide profound insights into the reactivity of specific functional groups within the molecule.

Carbonyl Reactivity: The compound possesses two carbonyl groups: a ketone and an ester. The reactivity of these groups towards nucleophiles is a key aspect of its chemistry. nih.gov Computational studies can quantify the electrophilicity of the carbonyl carbons by analyzing the MEP and atomic charges (e.g., Mulliken charges). The results can predict whether the ketone or the ester is more susceptible to nucleophilic attack, a determination that is vital for planning synthetic transformations.

Halogen Bonding: The two chlorine atoms on the phenyl ring can act as halogen bond donors. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net Computational models can predict the strength and directionality of potential halogen bonds between the chlorine atoms of the molecule and other Lewis basic sites, which is particularly relevant in crystal engineering and medicinal chemistry for designing interactions with biological targets. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions is a primary application of computational chemistry. For this compound, DFT calculations can be used to map out the potential energy surface for various reactions, such as reduction of the ketone, hydrolysis of the ester, or nucleophilic substitution. researchgate.net

This process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying Transition States: A transition state (TS) is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

By comparing the activation energies for different possible pathways, chemists can predict the most likely reaction mechanism and product outcome under specific conditions.

Table 2: Hypothetical Transition State Analysis for Ketone Reduction

| Parameter | Description | Value (kcal/mol) |

|---|---|---|

| Energy of Reactants | Relative energy of this compound + reducing agent. | 0.0 |

| Energy of Transition State | Maximum energy barrier along the reaction pathway. | +15.2 |

| Energy of Products | Relative energy of the corresponding secondary alcohol. | -8.5 |

| Activation Energy (Ea) | Energy barrier that must be overcome for the reaction to occur. | 15.2 |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can predict various spectroscopic properties from first principles, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated shifts are often compared with experimental spectra to confirm the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. niscpr.res.in These frequencies correspond to the stretching and bending modes of the molecule's bonds. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve good agreement with measured spectra. nih.gov This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum Type | Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Ketone Carbonyl (C=O) | 195 - 205 ppm | ~198 ppm |

| ¹³C NMR | Ester Carbonyl (C=O) | 170 - 175 ppm | ~173 ppm |

| ¹H NMR | Aromatic Protons | 7.4 - 7.6 ppm | ~7.5 ppm |

| IR | Ketone C=O Stretch | 1700 - 1720 cm⁻¹ | ~1690 cm⁻¹ |

| IR | Ester C=O Stretch | 1750 - 1770 cm⁻¹ | ~1735 cm⁻¹ |

Structure Reactivity Relationship Studies in Halogenated Keto Esters, with Focus on the Ethyl 5 3,5 Dichlorophenyl 5 Oxovalerate Framework

Principles of Structure-Reactivity Relationships in Organic Molecules

The cornerstone of physical organic chemistry is the understanding that a molecule's chemical structure dictates its reactivity. Structure-reactivity relationships (SRRs) are the principles that connect the arrangement of atoms and electrons in a molecule to the rate and outcome of its chemical transformations. Several key electronic and steric factors govern these relationships.

Electronic effects are broadly categorized into inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, arising from differences in electronegativity between atoms. For instance, electron-withdrawing groups can pull electron density towards themselves, creating partial positive charges elsewhere in the molecule and influencing its interaction with reactants. Resonance effects, on the other hand, involve the delocalization of pi electrons across a conjugated system, which can stabilize or destabilize a molecule or its reactive intermediates.

Steric effects arise from the spatial arrangement of atoms. Steric hindrance can impede the approach of a reactant to a reaction center, thereby slowing down or preventing a reaction. The three-dimensional shape and conformational flexibility of a molecule are thus critical in determining its reaction pathways.

Linear free-energy relationships (LFERs) are quantitative methods used to correlate reaction rates and equilibria with the structure of reactants. libretexts.orgviu.ca The most well-known LFER is the Hammett equation, which provides a numerical value for the quantitative treatment of structure on reactivity. dalalinstitute.com The equation is expressed as:

log (k/k₀) = σρ

where:

k is the rate constant for a reaction of a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects. pharmacy180.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the extent of charge development in the transition state.

Below is a table of Hammett substituent constants (σ) for various groups in the meta and para positions, which are foundational to quantitative structure-reactivity relationship studies.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Impact of Chlorine Substitution Pattern on Aryl Ring Electronic Properties and Reaction Pathways

In Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, the two chlorine atoms on the phenyl ring significantly influence the molecule's reactivity. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This deactivation occurs because the inductive effect pulls electron density out of the ring, making it less nucleophilic.

However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance (+R effect). This resonance effect increases electron density at the ortho and para positions. In the case of a single chlorine substituent, this leads to the seemingly contradictory behavior of being deactivating yet ortho-, para-directing for electrophilic aromatic substitution.

The 3,5-dichloro substitution pattern in the target molecule is of particular interest. With both chlorine atoms in the meta positions relative to each other, their inductive effects are additive, leading to a significant decrease in the electron density of the aromatic ring. The resonance effects of the two chlorine atoms primarily influence the positions ortho and para to each, which are the 2, 4, and 6 positions of the ring.

This specific substitution pattern makes the phenyl ring in this compound highly electron-deficient. This has several consequences for its reaction pathways:

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack. Any substitution would be directed to the positions least deactivated by the combined inductive effects, which are the positions ortho to the keto group (positions 2 and 6) and the position para to it (position 4).

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present or introduced.

Reactivity of the Ketone: The electron-withdrawing nature of the dichlorophenyl ring increases the electrophilicity of the carbonyl carbon in the keto group. This makes the ketone more susceptible to attack by nucleophiles.

The table below illustrates the relative reactivity of different dichlorobenzene isomers in a representative electrophilic substitution reaction (nitration), highlighting the deactivating effect of chlorine substitution.

| Isomer | Relative Rate of Nitration (Benzene = 1) |

| Benzene | 1 |

| Chlorobenzene | 0.033 |

| 1,2-Dichlorobenzene | 0.0025 |

| 1,3-Dichlorobenzene | 0.0001 |

| 1,4-Dichlorobenzene | 0.0018 |

Influence of the Valerate (B167501) Chain and Ester Group on Remote Functionalization and Reactivity

The molecule is classified as a γ-keto ester, meaning the ketone and ester carbonyl groups are separated by two methylene (B1212753) groups. This arrangement allows for specific intramolecular cyclization reactions. For example, under certain conditions, the enolate of the ester could potentially attack the ketone carbonyl, or vice versa, leading to the formation of cyclic products. The regioselectivity of such reactions would be influenced by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting cyclic intermediates.

The ester group itself is an electron-withdrawing group and can influence the acidity of the adjacent methylene protons. However, due to its distance from the ketone, its direct electronic influence on the aryl ring is minimal. Its primary role is in directing the reactivity of the aliphatic chain.

Remote C-H functionalization is a powerful strategy in organic synthesis that allows for the modification of C-H bonds that are not adjacent to a functional group. In the context of this compound, the valerate chain presents several C-H bonds that could be targets for such reactions. The presence of the ketone and ester functionalities could be exploited to direct catalysts to specific C-H bonds along the chain, enabling the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.

The table below summarizes potential reaction sites within the this compound molecule and the types of reactions that could be influenced by its structural features.

| Molecular Fragment | Potential Reaction Site | Influencing Factors | Potential Reactions |

| 3,5-Dichlorophenyl Ring | Aromatic C-H bonds | Inductive and resonance effects of Cl atoms | Electrophilic/Nucleophilic Aromatic Substitution |

| Ketone Carbonyl | Carbonyl carbon | Electrophilicity enhanced by aryl ring | Nucleophilic addition, Reduction, Aldol-type reactions |

| α-Methylene (to ketone) | C-H bonds | Acidity influenced by ketone | Enolate formation, Alkylation, Halogenation |

| Valerate Chain | Methylene C-H bonds | Proximity to functional groups | Remote C-H functionalization, Radical reactions |

| Ester Carbonyl | Carbonyl carbon | Electrophilicity | Hydrolysis, Transesterification, Amidation |

| α-Methylene (to ester) | C-H bonds | Acidity influenced by ester | Enolate formation, Claisen-type condensation |

Designing Analogues of this compound for Modified Chemical Reactivity

The structural framework of this compound offers multiple avenues for the design of analogues with tailored chemical reactivity. By systematically modifying different parts of the molecule, it is possible to fine-tune its electronic and steric properties to achieve desired outcomes in chemical reactions or biological activity.

Modifications to the Aryl Ring:

Varying Halogen Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) would alter the balance of inductive and resonance effects, thereby changing the electronic properties of the ring. For example, fluorine has a stronger inductive effect but a weaker resonance effect compared to chlorine.

Introducing Other Substituents: Replacing the chlorine atoms with electron-donating groups (e.g., methoxy, methyl) or different electron-withdrawing groups (e.g., nitro, cyano) would provide a wide range of electronic properties, from highly activated to even more deactivated rings.

Modifications to the Aliphatic Chain:

Chain Length: Altering the length of the carbon chain between the ketone and the ester would change the spatial relationship between these two functional groups, influencing the propensity for intramolecular reactions and the geometry of any resulting cyclic products.

Branching: Introducing alkyl substituents on the valerate chain would create steric hindrance, which could influence the regioselectivity of reactions at the ketone or ester.

Modifications to the Ester Group:

Alkyl Group of the Ester: Changing the ethyl group to other alkyl groups (e.g., methyl, tert-butyl) can modify the steric environment around the ester carbonyl and influence its susceptibility to hydrolysis or other nucleophilic attacks. A bulky group like tert-butyl can protect the ester from hydrolysis.

The table below presents a hypothetical design of analogues and the predicted impact on their chemical reactivity.

| Analogue Structure | Modification | Predicted Impact on Reactivity |

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | Cl replaced with F | Increased electrophilicity of the ketone carbonyl due to stronger inductive effect of F. |

| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | Cl replaced with OCH₃ | Decreased electrophilicity of the ketone carbonyl; aryl ring activated towards electrophilic substitution. |

| Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | Shortened aliphatic chain | Increased potential for intramolecular reactions due to closer proximity of ketone and ester. |

| tert-Butyl 5-(3,5-dichlorophenyl)-5-oxovalerate | Ethyl ester replaced with tert-butyl ester | Increased steric hindrance at the ester group, leading to greater resistance to hydrolysis. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis and Transformation

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. dalalinstitute.com These models are powerful tools for predicting the reactivity of new compounds, optimizing reaction conditions, and guiding the design of more efficient synthetic routes.

The development of a QSRR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants, yields) is compiled.

Descriptor Calculation: A large number of numerical descriptors that represent the structural and physicochemical properties of the molecules are calculated. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., charges, orbital energies).

Physicochemical descriptors: Such as logP (lipophilicity) and polarizability.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and external validation with a separate test set of compounds.

For a series of analogues of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, the rate of nucleophilic addition to the ketone. The model could help in identifying which structural features are most important for enhancing or diminishing reactivity, thereby guiding the synthesis of new compounds with desired properties without the need for extensive trial-and-error experimentation.

The following table provides examples of descriptors that could be used in a QSRR model for predicting the reactivity of halogenated keto esters.

| Descriptor Type | Example Descriptor | Property Represented |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Quantum Chemical | Partial Charge on Carbonyl Carbon | The magnitude of positive charge on the ketone's carbonyl carbon. |

| Physicochemical | Hammett Constant (σ) | Electronic effect of aryl substituents. |

| Geometrical | Molecular Surface Area | The size and shape of the molecule. |

| Topological | Wiener Index | A measure of the molecule's branching. |

Strategic Applications of Functionalized 5 Oxovalerate Esters in Complex Organic Synthesis

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate as a Precursor in Heterocyclic Compound Synthesis

The inherent 1,4-dicarbonyl relationship (upon transformation) within the backbone of this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. The reactivity of the ketone and the ester functionalities can be strategically exploited to construct rings containing nitrogen, oxygen, or sulfur atoms.

Paal-Knorr Synthesis of Pyrroles and Furans: The Paal-Knorr synthesis is a classical and robust method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. researchgate.netwikipedia.org Although this compound is a γ-keto ester, it can be readily converted into the necessary 1,4-diketone precursor through reaction with an organometallic reagent (e.g., an organolithium or Grignard reagent) at the ester carbonyl. The resulting 1,4-diketone, bearing the 3,5-dichlorophenyl substituent, can then undergo cyclocondensation.

Pyrrole Synthesis: Reaction with a primary amine (R-NH₂) or ammonia (B1221849) under acidic conditions will yield a highly substituted N-aryl or N-alkyl pyrrole. organic-chemistry.org

Furan (B31954) Synthesis: Treatment with a dehydrating acid catalyst (e.g., sulfuric acid or phosphorus pentoxide) promotes cyclization to the corresponding furan derivative. alfa-chemistry.com

Hantzsch Dihydropyridine (B1217469) Synthesis: The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine ring. nih.govjsynthchem.com While the subject compound is a γ-keto ester, its structural motif can be incorporated into Hantzsch-type syntheses. For instance, a related compound, methyl 2-(2,3-dichlorobenzylidene)acetoacetate, is a known precursor for dihydropyridine-based calcium channel blockers. nih.gov This highlights the utility of dichlorophenyl-substituted keto esters in building such heterocyclic frameworks, which are significant in medicinal chemistry.

| Heterocyclic System | Synthetic Method | Required Reagents | Potential Product Structure |

| Substituted Pyrrole | Paal-Knorr Synthesis | 1. Organometallic Reagent 2. Primary Amine (R-NH₂) / Acid | N-substituted-2-alkyl-5-(3,5-dichlorophenyl)pyrrole |

| Substituted Furan | Paal-Knorr Synthesis | 1. Organometallic Reagent 2. Acid Catalyst (e.g., H₂SO₄) | 2-Alkyl-5-(3,5-dichlorophenyl)furan |

| Dihydropyridine | Hantzsch-type Synthesis | Aldehyde, Ammonia, β-keto ester | Densely functionalized dihydropyridine with a 3,5-dichlorophenyl substituent |

Utilization in the Construction of Advanced Carbon Scaffolds

The carbon backbone of this compound is a flexible scaffold that can be manipulated to form more complex, cyclic carbon structures. Intramolecular reactions are particularly powerful in this context, allowing for the formation of five- and six-membered carbocyclic rings with a high degree of control.

Dieckmann Condensation for Cyclopentanone (B42830) Scaffolds: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgmasterorganicchemistry.com While this compound is not a diester, it can be envisioned as a precursor to one. For example, reduction of the ketone followed by esterification of the resulting alcohol and the terminal ester would generate a suitable diester substrate. Treatment of this diester with a strong base (e.g., sodium ethoxide) would initiate an intramolecular cyclization, yielding a functionalized cyclopentanone ring system. chegg.com This strategy provides a route to densely functionalized five-membered rings, which are common motifs in natural products and pharmaceuticals.

Intramolecular Aldol (B89426) and Related Cyclizations: The presence of both a ketone and an ester allows for various intramolecular cyclization strategies. The protons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can, in principle, attack the ester carbonyl in a Dieckmann-type fashion. Alternatively, modification of the terminal ester to an aldehyde would set the stage for an intramolecular aldol reaction, leading to the formation of a six-membered cyclohexenone ring, a versatile scaffold in organic synthesis.

| Cyclization Reaction | Required Modification | Base/Catalyst | Resulting Carbon Scaffold |

| Dieckmann Condensation | Conversion to a 1,6-diester | Strong Base (e.g., NaOEt) | Substituted Cyclopentanone β-keto ester |

| Intramolecular Aldol | Conversion of ester to aldehyde | Base or Acid Catalyst | Substituted Cyclohexenone |

Role as a Key Intermediate in Multi-step Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes this compound an important intermediate in the synthesis of high-value, complex organic molecules, particularly in the agrochemical and pharmaceutical industries.

Precursor to Phenylpyrazole Insecticides: A prominent class of insecticides, the phenylpyrazoles, features a pyrazole (B372694) ring substituted with a dichlorinated phenyl group. The blockbuster insecticide Fipronil, for example, is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile. researchgate.net The synthesis of the core phenylpyrazole structure often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). This compound is an excellent starting material for generating the required dicarbonyl precursor. Reaction with a condensing agent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can introduce a second carbonyl equivalent, which can then be cyclized with the appropriately substituted hydrazine to form the pyrazole ring, a key step in the synthesis of Fipronil analogues. researchgate.netresearchgate.net

Intermediate for Dihydropyridine Calcium Channel Blockers: As mentioned previously, dichlorophenyl-substituted building blocks are integral to certain pharmaceuticals. The synthesis of a bioisostere of the drug amlodipine, a dihydropyridine calcium channel blocker, utilizes a 4-(2,3-dichlorophenyl) substituted precursor. nih.gov This underscores the value of compounds like this compound as intermediates, where the dichlorophenyl moiety is a critical pharmacophore for biological activity.

| Target Molecule Class | Key Heterocyclic Core | Synthetic Connection |

| Phenylpyrazole Insecticides | Pyrazole | Serves as a precursor to the 1,3-dicarbonyl moiety required for pyrazole ring formation with hydrazine. |

| Dihydropyridine Drugs | Dihydropyridine | The dichlorophenyl keto-ester motif is a key structural component for building the dihydropyridine scaffold via Hantzsch-type reactions. |

Development of Novel Synthetic Methodologies Facilitated by Oxovalerate Esters

The dual functionality of γ-keto esters like this compound makes them ideal substrates for the development and validation of new synthetic methods. The distinct reactivity of the ketone and ester groups allows for chemoselective transformations, providing a platform to test the efficiency and selectivity of novel catalytic systems and reaction protocols.

Platform for Asymmetric Catalysis: The ketone carbonyl is a prochiral center, making it an excellent target for asymmetric reduction or addition reactions. The development of novel chiral catalysts for the enantioselective reduction of the ketone to a secondary alcohol, or for the enantioselective addition of nucleophiles (e.g., organometallic reagents, cyanides), can be explored using this substrate. The resulting chiral products, containing a dichlorophenyl group and an ester handle, are valuable building blocks for chiral pharmaceuticals and agrochemicals.

Substrate for Tandem and Domino Reactions: The linear arrangement of functional groups is conducive to designing tandem or domino reaction sequences, where multiple bonds are formed in a single operation. For example, a reaction could be initiated at the ester, followed by a subsequent cyclization involving the ketone. Such strategies, which improve synthetic efficiency by reducing the number of steps and purification procedures, can be developed and optimized using versatile substrates like this compound. The development of such efficient, one-pot syntheses for complex heterocyclic or carbocyclic systems remains an active area of chemical research. researchgate.net

Q & A

Q. What are the key structural and spectroscopic identifiers for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate?

- Methodological Answer : The compound features a valerate backbone esterified with an ethyl group and a 3,5-dichlorophenyl ketone moiety. Key spectroscopic identifiers include:

- NMR : The 3,5-dichlorophenyl group typically shows aromatic protons as a singlet (δ ~7.2–7.5 ppm in CDCl₃). The ethyl ester group exhibits a quartet (δ ~4.1–4.3 ppm) and triplet (δ ~1.2–1.4 ppm) for the CH₂ and CH₃ groups, respectively. The ketone carbonyl (C=O) resonates at δ ~200–210 ppm in ¹³C NMR .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₃H₁₃Cl₂O₃ (exact mass: 307.02 g/mol). Fragmentation patterns may include loss of the ethyl group (m/z 263) or dichlorophenyl fragment .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A representative synthesis involves:

Friedel-Crafts Acylation : Reacting 3,5-dichlorophenyl derivatives with glutaric anhydride in the presence of AlCl₃ to form 5-(3,5-dichlorophenyl)-5-oxovaleric acid.

Esterification : Treating the acid with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl ester.

Purification is achieved via column chromatography (normal phase, hexane/ethyl acetate gradients) or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for intermediates during synthesis?

- Methodological Answer : Contradictions often arise from impurities or diastereomers. Strategies include:

- 2D NMR Techniques : HSQC and HMBC to confirm connectivity and assign ambiguous peaks.

- HPLC-MS : Verify purity and isolate stereoisomers using chiral columns (e.g., Chiralpak AD-H).

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous structural validation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for substitution at the ketone or ester groups.

Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–14) and monitor decomposition via HPLC. The ester group hydrolyzes rapidly under basic conditions (pH >10).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td ~180–200°C).

Storage recommendations: anhydrous environments at 4°C to prevent ester hydrolysis .

Q. What role does this compound play in developing agrochemical or pharmaceutical derivatives?

- Methodological Answer : The compound serves as a precursor for:

- Isoxazoline Insecticides : Functionalization via cyclocondensation with hydroxylamine yields 3,5-dichlorophenyl isoxazolines (e.g., Fluralaner derivatives ).

- Antifungal Agents : Coupling with amines generates amide derivatives targeting fungal lanosterol demethylase .

Biological screening requires in vitro assays (e.g., MIC tests against Candida spp.) and in vivo toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.